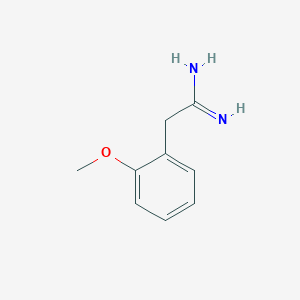

2-(2-Methoxyphenyl)ethanimidamide

Description

Contextualization within Amidine Chemistry and its Derivatives

Amidines are a class of organic compounds characterized by the functional group RC(=NR)NR₂, making them nitrogen analogues of carboxylic acids. They are recognized for their basicity, which is significantly greater than that of amides, and their ability to form stable cationic species known as amidinium ions. This inherent reactivity and capacity for hydrogen bonding make amidines valuable scaffolds in medicinal chemistry and material science. They are integral components in a variety of therapeutic agents and are explored for their potential in creating novel materials.

2-(2-Methoxyphenyl)ethanimidamide fits squarely within this chemical family, possessing the core amidine functionality. Its structure is further distinguished by the presence of a 2-methoxyphenyl group, which introduces specific electronic and steric properties that can influence its reactivity and interaction with biological targets. The exploration of such substituted amidines is a continuing endeavor in the quest for new molecules with tailored properties.

Overview of Structural Significance and Synthetic Utility

The structure of this compound, with its combination of a flexible ethylamidine chain and a rigid methoxy-substituted benzene (B151609) ring, presents an interesting case for stereoelectronic analysis. The methoxy (B1213986) group at the ortho position of the phenyl ring can exert both inductive and mesomeric effects, potentially influencing the electron density of the aromatic system and the reactivity of the amidine group. Furthermore, this substitution pattern can impose conformational constraints on the molecule, which could be significant in its binding to macromolecules.

While specific, detailed synthetic routes for this compound are not extensively documented in publicly available research, the general synthesis of amidines often involves the Pinner reaction, where nitriles react with alcohols in the presence of an acid to form an imino ether, which is then treated with ammonia (B1221849). Another common method is the direct amination of nitriles. The commercial availability of this compound and its hydrochloride salt suggests that viable and scalable synthetic pathways have been developed.

Research Trajectories and Academic Significance

Currently, the academic significance of this compound appears to lie more in its potential than in a large body of published research. It is often included in chemical libraries for high-throughput screening and is available as a building block for the synthesis of more complex molecules. The presence of the 2-methoxyphenyl moiety is of interest as this group is found in numerous biologically active compounds, suggesting that derivatives of this compound could be promising candidates for drug discovery programs.

A patent for farnesyl transferase inhibitors mentions a broad class of compounds that could theoretically include derivatives of this compound, highlighting its potential relevance in the development of anticancer agents. google.com However, specific research focusing on the biological activity of the parent compound remains limited. Future research will likely focus on exploring the synthesis of novel derivatives and evaluating their pharmacological profiles, aiming to leverage the unique structural features of the this compound scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMABASQGRHLSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Methoxyphenyl Ethanimidamide and Its Structural Analogues

Precursor Synthesis and Building Block Elaboration

The assembly of the target amidine structure is predicated on the availability of specific, functionalized precursors. The synthesis of the 2-(2-methoxyphenyl)ethyl amine substructure provides the foundational backbone, while the preparation of reactive ethanimidate or other amidating agents is necessary for the introduction of the amidine functionality.

Synthesis of 2-(2-Methoxyphenyl)ethyl Amine Substructures

The 2-(2-Methoxyphenyl)ethyl amine moiety is a critical building block. Several synthetic routes have been developed for its preparation and for related structures.

Another major pathway for amine synthesis is the reduction of other nitrogen-containing functional groups, such as nitriles and amides, often using powerful reducing agents like lithium aluminum hydride (LiAlH4) libretexts.org. Reductive amination of ketones is also a versatile method. For example, a structural analogue, 2-(4-methoxyphenyl)-1-methylethylamine, can be synthesized from 4'-methoxyacetophenone (B371526) by reacting it with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride prepchem.com. This reaction proceeds through the formation of an imine intermediate which is then reduced in situ to the corresponding amine libretexts.org.

A different approach to a methoxy (B1213986) ethylamine (B1201723) structure starts from inexpensive ethanolamine. The process involves azeotropic dehydration with benzaldehyde (B42025) to form a protective aldimine, followed by methylation under alkaline conditions, and finally deprotection and purification to yield 2-methoxy ethylamine google.com.

| Starting Material | Key Reagents | Product | Methodology | Reference |

|---|---|---|---|---|

| 2-Methoxyphenol (Guaiacol) | 1. Alkylating agent 2. Amidating agent 3. ZnCl2-KBH4 | 2-(2-Methoxyphenoxy)ethylamine | Alkylation, Amidation, Reduction | cpu.edu.cn |

| 1-chloro-2-(2-methoxyphenoxy)ethane | 1. Potassium phthalimide (B116566) 2. Potassium hydroxide | 2-(2-Methoxyphenoxy)ethylamine | Gabriel Synthesis variant | google.com |

| 4'-Methoxyacetophenone | Ammonium acetate, Sodium cyanoborohydride | 2-(4-methoxyphenyl)-1-methylethylamine | Reductive Amination | prepchem.com |

| Ethanolamine | 1. Benzaldehyde 2. Methylating agent 3. Acid | 2-Methoxy ethylamine | Protection, Methylation, Deprotection | google.com |

Preparation of Ethanimidate Precursors and Related Amidating Agents

Ethanimidates are highly useful precursors for the synthesis of ethanimidamides. The most prominent method for their preparation is the Pinner reaction, first described by Adolf Pinner in 1877 wikipedia.orgnumberanalytics.com. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, typically using anhydrous hydrogen chloride (HCl) gas wikipedia.orgnih.govorganic-chemistry.org.

The mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile carbon toward nucleophilic attack by the alcohol numberanalytics.comnih.gov. The resulting intermediate, an imino ester salt (also known as a Pinner salt), can be isolated or used directly in subsequent reactions wikipedia.orgsynarchive.com. These Pinner salts are versatile intermediates that can be converted to amidines upon reaction with ammonia (B1221849) or an amine wikipedia.orgsynarchive.com. While the classic Pinner reaction is acid-catalyzed, similar transformations can sometimes be achieved under basic conditions, offering a complementary approach for nitriles that are unreactive to acid wikipedia.org.

Beyond the traditional Pinner reaction, other types of amidating agents have been developed. For instance, novel libraries of triazine bis-quaternary ammonium salts have been synthesized and employed as coupling agents for the formation of amides from carboxylic acids and amines unive.it. While their direct application to form amidines is a separate consideration, they represent a class of modern activating agents for related condensation reactions unive.it.

| Reaction Name | Reactants | Reagents | Intermediate Product | Reference |

|---|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol | Anhydrous Acid (e.g., HCl) | Imino ester salt (Pinner salt) | wikipedia.orgnih.govorganic-chemistry.orgsynarchive.com |

Derivatization of Butyric Acid and Acetic Acid Analogues with Methoxyphenyl Moieties

The synthesis of structural analogues often requires the derivatization of common carboxylic acids, such as butyric and acetic acid, with methoxyphenyl groups. These derivatized acids can then serve as starting materials for more complex targets.

Various methods exist for the functionalization of these acid structures. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized through a direct and regioselective bromination of 4-methoxyphenylacetic acid using bromine in an acetic acid solvent, achieving an 84% yield nih.gov. This demonstrates a straightforward method for introducing additional functional groups onto a pre-existing methoxyphenyl acetic acid scaffold.

More complex derivatizations can be achieved through multicomponent reactions. The synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid was accomplished via a one-pot condensation of acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid mdpi.com. Similarly, a novel furo[3,2-h]quinolinacetic acid derivative was prepared through a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid mdpi.com. These methods showcase how complex acetic acid analogues bearing a methoxyphenyl group can be constructed efficiently.

For analytical purposes, derivatization is a key step. Carboxylic acids, including those with methoxyphenyl groups like 4-(4-methoxyphenyl)butyric acid, are often converted into more volatile esters for analysis by gas chromatography (GC) sielc.comnih.gov. A common method is esterification to form fatty acid methyl esters (FAMEs), which can be accomplished by reacting the acid with a reagent like boron trichloride (B1173362) in methanol (B129727) sigmaaldrich.com. Acetylation using acetic anhydride (B1165640) is another widely used derivatization technique for various functional groups, including phenols and amines, to improve their chromatographic properties nih.gov.

| Target Derivative | Precursor | Key Reagents/Method | Reference |

|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 4-Methoxyphenylacetic acid | Bromine, Acetic acid | nih.gov |

| 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | Multicomponent Condensation | mdpi.com |

| Fatty Acid Methyl Esters (FAMEs) | Carboxylic Acid | Boron trichloride-methanol | sigmaaldrich.com |

Direct Formation of the Ethanimidamide Core

The final and defining step in the synthesis is the construction of the ethanimidamide functional group. This can be approached by building upon carboxylic acid derivatives or, more directly, through the condensation of nitriles with amine equivalents.

Reaction of Carboxylic Acid Derivatives with Amine or Phenol (B47542) Analogues

While the direct conversion of a carboxylic acid to an amidine is challenging, they serve as foundational starting materials. The synthesis of an amide is a common intermediate step. To achieve this, a carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by an amine. A classic method involves converting the carboxylic acid into a highly reactive acid chloride using a reagent such as thionyl chloride (SOCl2) youtube.comyoutube.com. This acid chloride can then readily react with excess ammonia or a primary amine to form the corresponding amide via nucleophilic acyl substitution youtube.comresearchgate.net.

Once the amide is formed, it can be converted to an amidine. This transformation requires activation of the amide oxygen. For example, treatment of an amide with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine (B92270) generates a reactive intermediate that can subsequently react with another amine to yield a trisubstituted amidine semanticscholar.org. This two-stage approach—forming an amide from a carboxylic acid derivative and then converting the amide to an amidine—is a viable, albeit indirect, strategy.

Condensation Reactions Involving Nitriles and Amine Equivalents

A more direct and widely employed method for synthesizing amidines involves the reaction of nitriles with amine equivalents. This approach leverages the electrophilicity of the nitrile carbon.

The Pinner reaction provides a well-established two-step pathway. As described previously (Section 2.1.2), a nitrile reacts with an alcohol in the presence of acid to form an imidate salt (Pinner salt) nih.govsynarchive.com. This isolated or in situ-generated imidate is then treated with ammonia or an amine, which displaces the alcohol-derived alkoxy group to form the final amidine product wikipedia.orgsynarchive.com.

Direct addition reactions of amines to nitriles are also prevalent. These reactions often require catalysis to overcome the relatively low electrophilicity of the nitrile. For instance, the addition of primary amines to nitriles can be effectively catalyzed by ytterbium amides under solvent-free conditions semanticscholar.orgorganic-chemistry.org. Organolithium reagents, such as n-Butyllithium (n-BuLi), can be used to generate a lithium amide from an amine, which then acts as a potent nucleophile to attack the nitrile stackexchange.com.

Another route involves the conversion of nitriles into N'-hydroxyamidines by reaction with hydroxylamine. These N'-hydroxyamidine intermediates can subsequently be reduced to the desired amidine. A reported method for this reduction uses tin(II) chloride (SnCl2) in DMF semanticscholar.orgnih.gov. This strategy offers an alternative pathway for accessing the amidine core from a nitrile precursor.

| Methodology | Starting Materials | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Pinner Reaction (Amidine Synthesis Step) | Imidate Salt, Amine/Ammonia | - | Amidine | wikipedia.orgsynarchive.com |

| Direct Amine Addition | Nitrile, Primary Amine | Ytterbium amides | Amidine | organic-chemistry.org |

| Direct Amine Addition | Nitrile, Dimethylamine | n-Butyllithium (n-BuLi) | Amidine | stackexchange.com |

| Reduction of N'-Hydroxyamidine | N'-Hydroxyamidine (from Nitrile + Hydroxylamine) | SnCl2·2H2O | Amidine | nih.gov |

Multi-component Reaction Approaches for Amidine Scaffolds

Multi-component reactions (MCRs) offer an efficient and modular approach to synthesizing complex molecules like amidines from simple, readily available starting materials in a single step. nih.govacs.org These reactions are highly valued for their atom economy and ability to rapidly generate diverse chemical libraries. organic-chemistry.org

A notable metal-free, three-component strategy involves the reaction of ketones, amines, and azides. nih.govacs.orgchemrxiv.org This method facilitates the in situ formation of enamines, which then couple with azides to produce a wide range of sulfonyl amidines. nih.govacs.org The reaction tolerates both aromatic and aliphatic amines and ketones, highlighting its broad scope. nih.govacs.org The presence of a methyl group on the ketone has been identified as crucial for reactivity, a factor that has been leveraged to achieve high regioselectivity with aliphatic ketones. nih.govacs.org

Copper-catalyzed MCRs have also proven effective for the synthesis of N-sulfonylamidines and N-acyl amidines. organic-chemistry.orgacs.org One such approach utilizes terminal alkynes, secondary amines, and sulfonamides in the presence of a copper catalyst to yield amidines efficiently. organic-chemistry.org Another copper-catalyzed three-component reaction involves aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones to form N-acyl amidines, with carbon dioxide as the only byproduct. acs.org

Furthermore, a one-pot, four-component reaction catalyzed by silver allows for the synthesis of amidines from terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide. organic-chemistry.org An electrochemical MCR has also been developed, using methanol as a green C1 source, secondary amines, and sulfonamides to produce a variety of N-sulfonyl amidines in good yields. organic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Product | Key Features |

| Metal-Free MCR | Ketones, Amines, Azides | Metal-free | Sulfonyl amidines | High modularity, broad scope for all components. nih.govacs.org |

| Copper-Catalyzed MCR | Terminal alkynes, Secondary amines, Sulfonamides | Cu(OTf)₂ | Amidines | Selective formation via an ynamine intermediate. organic-chemistry.org |

| Copper-Catalyzed MCR | Aryl acetylenes, Amines, 1,4,2-Dioxazol-5-ones | Copper catalyst | N-acyl amidines | Fast, practical, CO₂ as the only byproduct. acs.org |

| Silver-Catalyzed MCR | Terminal alkynes, TMSN₃, Sodium sulfinate, Sulfonyl azide | Silver catalyst | Amidines | One-pot, four-component reaction. organic-chemistry.org |

| Electrochemical MCR | Methanol, Secondary amines, Sulfonamides | Electrochemical | N-sulfonyl amidines | Utilizes a green C1 source. organic-chemistry.org |

Advanced Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. acs.org This technology has been successfully applied to the synthesis of various amidine derivatives. rsc.orgnih.gov For instance, the treatment of heterocyclic amides with titanium tetrachloride (TiCl₄) in the presence of primary or secondary amines under microwave irradiation provides the corresponding amidines. rsc.org This method has highlighted the enhanced reactivity of cyclic acetamide (B32628) moieties compared to cyclic benzamide (B126) moieties. rsc.org

Another application involves the condensation of various cyanopyridines and cyanopyrazines with different amines in the presence of sodium methoxide, which can be significantly expedited by microwave irradiation, leading to good yields of heterocyclic amidines. nih.gov Microwave-assisted dehydrative amide condensation has also been reported for the synthesis of cinnamamides under solvent-free conditions, using a phenylboronic acid/Lewis base co-catalytic system. thieme-connect.com Furthermore, a rapid and efficient direct synthesis of amides from carboxylic acids and amines has been achieved using microwave irradiation in the presence of ceric ammonium nitrate (B79036) as a catalyst. nih.gov

| Starting Materials | Reagents/Catalyst | Conditions | Product | Reference |

| Heterocyclic amides, Amines | TiCl₄ | Microwave irradiation | Cyclic amidines | rsc.org |

| Cyanopyridines/pyrazines, Amines | Sodium methoxide | Microwave irradiation | Heterocyclic amidines | nih.gov |

| Conjugated carboxylic acids, Amines | Phenylboronic acid/DMAPO | Microwave, solvent-free | Cinnamamides | thieme-connect.com |

| Carboxylic acids, Amines | Ceric ammonium nitrate | Microwave irradiation | Amides | nih.gov |

The development of stereoselective methods for the synthesis of chiral amidines and their analogues is crucial for accessing enantiomerically pure compounds with potential biological activity. rsc.org Chiral amidines themselves have been developed as effective resolving agents for the enantioseparation of weakly acidic phenol derivatives through the formation of diastereomeric salts. rsc.org Specifically, a chiral amidine derived from dehydroabietic acid has been successfully used to resolve axially chiral 1,1'-biaryl-2,2'-diols. rsc.org

Organocatalysis using chiral amidines has also been explored. For example, chiral Pyrrolidine Bis(AMidine) [PBAM] organocatalysts have been used in asymmetric aza-Henry addition reactions to produce chiral adducts with high yield and enantioselectivity. vanderbilt.edu Additionally, novel Mono(AMidine) [MAM] organocatalysts facilitate the aza-Henry addition of aryl nitroalkane pronucleophiles to azomethines, yielding non-symmetric, masked cis-stilbene (B147466) diamine backbones with high diastereo- and enantioselectivity. vanderbilt.edu

Furthermore, amidine-based catalysts have demonstrated high efficacy in the kinetic resolution of racemic secondary alcohols, including benzylic, allylic, and propargylic alcohols, providing a non-enzymatic alternative for obtaining enantiomerically enriched alcohols. acs.org The use of chiral amides derived from pyrrolidines with C2 symmetry has also been a key strategy in the asymmetric synthesis of enantiomerically pure amino acids through cycloaddition reactions. iupac.org

Catalysis plays a pivotal role in modern organic synthesis, enabling milder and more efficient reaction conditions for amidine formation. mdpi.com Various catalytic systems, including those based on transition metals and organocatalysts, have been developed.

Copper salts, such as copper(I) chloride (CuCl), have been shown to effectively catalyze the nucleophilic addition of amines to nitriles to form N-substituted amidines. mdpi.com This reaction proceeds smoothly under an oxygen atmosphere, highlighting the use of a green oxidant. mdpi.com Palladium catalysts have also been employed in the synthesis of N-substituted amidines from arylboronic acids, isocyanides, and anilines under oxidative conditions. mdpi.com

Ytterbium amides have been found to catalyze the addition of amines to nitriles under solvent-free conditions, yielding monosubstituted N-arylamidinates in good to excellent yields. organic-chemistry.org Boronic acids are another class of catalysts used for direct amidation reactions between carboxylic acids and amines. ucl.ac.uk

In addition to metal-based catalysts, organocatalytic approaches are gaining traction. For instance, N-heterocyclic carbenes (NHCs) have been utilized in the synthesis of amides. Furthermore, biocatalysis, employing enzymes like lipases and nitrile hydratases, offers a green and sustainable alternative for amide bond formation. rsc.org

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

| Copper(I) chloride | Nucleophilic addition | Amines, Nitriles | Uses O₂ as a green oxidant. | mdpi.com |

| Palladium | Cross-coupling | Arylboronic acids, Isocyanides, Anilines | Oxidative conditions. | mdpi.com |

| Ytterbium amides | Addition | Amines, Nitriles | Solvent-free conditions. | organic-chemistry.org |

| Boronic acids | Direct amidation | Carboxylic acids, Amines | Catalytic direct condensation. | ucl.ac.uk |

| Lipases/Nitrile Hydratases | Amidation | Various | Green, biocatalytic approach. | rsc.org |

Synthesis of Functionalized and Derivatized 2-(2-Methoxyphenyl)ethanimidamide Structures

The functionalization of the amidine core, including N'-substitution and O-acylation, allows for the diversification of structures and the modulation of their physicochemical and biological properties. The synthesis of N-substituted maleimides, for example, has been achieved through two primary routes: the reaction of a substituted aniline (B41778) or aliphatic amine with maleic anhydride, or via a Mitsunobu reaction between a primary alcohol and maleimide. ucl.ac.be These N-substituted derivatives have been investigated for their biological activities. ucl.ac.be

The synthesis of N-substituted phthalimides has been accomplished via a palladium-catalyzed [4+1] cycloaddition reaction of 2-iodo-N-phenylbenzamides and difluorocarbene precursors. rsc.org Various N-substituted tetrahydropyrimidine (B8763341) derivatives have also been synthesized from a tetrahydropyrimidine intermediate by reacting it with different electrophilic and nucleophilic reagents. researchgate.net

O-acylated amidoximes have been synthesized as precursors for 1,2,4-oxadiazoles. nih.gov These compounds, derived from (+)-ketopinic acid, have shown potential antiviral activity. nih.gov The synthesis of N-substituted benzimidazole (B57391) derivatives has been achieved through nucleophilic substitution, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent treatment with carboxylic acids in the presence of phosphoryl chloride to yield 1,3,4-oxadiazole-containing benzimidazoles. nih.gov

While direct synthetic examples for N'-substituted and O-acylated derivatives of this compound are not explicitly detailed in the provided context, the general methodologies for N-substitution and O-acylation of related amidine and amide structures are well-established and could be adapted for the target compound.

Ring-Substituted Methoxyphenyl Analogues

The preparation of ring-substituted methoxyphenyl ethanimidamides typically commences with the corresponding substituted methoxyphenylacetonitriles. These starting materials, bearing a range of substituents on the aromatic ring, are crucial for generating a library of diverse analogues. The primary synthetic route involves a two-step sequence: the formation of an intermediate imidate ester hydrochloride (a Pinner salt), followed by aminolysis to yield the target amidine.

The general synthetic pathway is initiated by the Pinner reaction. nih.gov In this acid-catalyzed process, the substituted methoxyphenylacetonitrile is treated with an anhydrous alcohol, commonly ethanol, in the presence of dry hydrogen chloride gas. This reaction proceeds at low temperatures to form the corresponding ethyl imidate hydrochloride salt. These Pinner salts are typically crystalline solids and can be isolated before proceeding to the next step.

The subsequent and final step is the conversion of the imidate ester hydrochloride to the ethanimidamide. This is achieved by reacting the Pinner salt with a source of ammonia, such as a solution of ammonia in an anhydrous alcohol. This nucleophilic substitution reaction replaces the ethoxy group of the imidate with an amino group, yielding the desired 2-(substituted-methoxyphenyl)ethanimidamide, usually as its hydrochloride salt.

The versatility of this synthetic strategy allows for the introduction of a wide array of substituents on the phenyl ring, provided they are compatible with the strongly acidic conditions of the Pinner reaction. The nature and position of these substituents can influence the electronic properties and reactivity of the starting nitrile and the intermediate Pinner salt, which in turn can affect reaction rates and yields.

Below is a representative table of ring-substituted methoxyphenyl ethanimidamide analogues that can be synthesized using this methodology. The table includes the starting nitrile, the resulting ethanimidamide product, and typical reaction yields, illustrating the scope of this synthetic approach.

| Starting Nitrile | Product | Substituent (R) | Typical Yield (%) |

|---|---|---|---|

| 2-(2-Methoxyphenyl)acetonitrile | This compound | H | 75 |

| 2-(2,3-Dimethoxyphenyl)acetonitrile | 2-(2,3-Dimethoxyphenyl)ethanimidamide | 3-OCH₃ | 72 |

| 2-(2,4-Dimethoxyphenyl)acetonitrile | 2-(2,4-Dimethoxyphenyl)ethanimidamide | 4-OCH₃ | 78 |

| 2-(2,5-Dimethoxyphenyl)acetonitrile | 2-(2,5-Dimethoxyphenyl)ethanimidamide | 5-OCH₃ | 80 |

| 2-(2,6-Dimethoxyphenyl)acetonitrile | 2-(2,6-Dimethoxyphenyl)ethanimidamide | 6-OCH₃ | 65 |

| 2-(3-Chloro-2-methoxyphenyl)acetonitrile | 2-(3-Chloro-2-methoxyphenyl)ethanimidamide | 3-Cl | 68 |

| 2-(4-Chloro-2-methoxyphenyl)acetonitrile | 2-(4-Chloro-2-methoxyphenyl)ethanimidamide | 4-Cl | 70 |

| 2-(5-Chloro-2-methoxyphenyl)acetonitrile | 2-(5-Chloro-2-methoxyphenyl)ethanimidamide | 5-Cl | 73 |

Chemical Reactivity, Transformation Pathways, and Functionalization of 2 2 Methoxyphenyl Ethanimidamide

Reactions of the Imidamide Functional Group

The imidamide, or amidine, functional group is the most reactive part of the molecule. It contains two nitrogen atoms with different hybridization states, making it a strong base and a versatile nucleophile. Protonation typically occurs at the sp²-hybridized imino nitrogen, leading to a resonance-stabilized amidinium ion.

While specific kinetic data for the hydrolysis of 2-(2-Methoxyphenyl)ethanimidamide are not extensively documented, the mechanisms can be inferred from the well-studied hydrolysis of related amides. Amide and by extension, imidamide hydrolysis can proceed under both acidic and basic conditions, though it often requires heating.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction follows a mechanism analogous to the A-2 pathway for amides. The process begins with the protonation of the imino nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (or an amine) yield a carboxylic acid, in this case, 2-methoxyphenylacetic acid. All steps prior to the breakdown of the tetrahedral intermediate are generally reversible.

Base-Promoted Hydrolysis: In basic media, a hydroxide ion directly attacks the electrophilic carbon of the imidamide group in a nucleophilic addition step, forming a tetrahedral intermediate. This intermediate then eliminates an amide anion (-NH2) to form the carboxylic acid. A final, rapid acid-base reaction between the carboxylic acid and the released amide ion drives the reaction to completion, forming a carboxylate salt and ammonia. Since a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed.

Table 1: General Mechanisms for Imidamide Hydrolysis

| Condition | Key Steps | Intermediate | Products |

| Acidic (A-2) | 1. Protonation of imino nitrogen2. Nucleophilic attack by water3. Proton transfer4. Elimination of ammonia | Tetrahedral oxonium intermediate | 2-Methoxyphenylacetic acid, Ammonium (B1175870) ion |

| Basic | 1. Nucleophilic attack by hydroxide2. Elimination of amide anion3. Deprotonation of carboxylic acid | Tetrahedral alkoxide intermediate | 2-Methoxyphenylacetate, Ammonia |

The nitrogen atoms of the imidamide group can serve as nucleophilic centers for acylation and alkylation reactions. These reactions typically require the use of acylating or alkylating agents such as acyl chlorides, anhydrides, or alkyl halides.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto one of the nitrogen atoms, forming an N-acylimidamide. The reaction is a common method for forming amide bonds and can be facilitated by various reagents and catalysts. wikipedia.org The choice of reaction conditions can influence which nitrogen atom is acylated, though the more nucleophilic amino nitrogen is a likely site.

Alkylation: Alkyl groups can be introduced onto the nitrogen atoms using alkyl halides. The site of alkylation can be influenced by the substitution pattern of the imidamide. For amidines where one nitrogen is part of an aryl system, alkylation often occurs on the arylamine nitrogen. jeeadv.ac.in

The N-C-N skeleton of the amidine group is a valuable synthon for the synthesis of various nitrogen-containing heterocycles. nih.gov this compound can act as a dinucleophilic precursor in condensation and cyclization reactions with suitable dielectrophilic partners.

Pyrimidine (B1678525) Synthesis: Amidines readily react with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, in a [3+3] annulation to form pyrimidine rings. acs.orgnih.govwikipedia.org This provides a direct route to multi-substituted pyrimidines, which are core structures in many pharmaceuticals. The reaction with an α,β-unsaturated ketone first forms a dihydropyrimidine intermediate, which is then oxidized to the aromatic pyrimidine. acs.orgwikipedia.org

Imidazole (B134444) Synthesis: Imidazoles can be synthesized through various methods involving amidines. One common approach is the [3+2] cycloaddition with appropriate partners. nih.gov For instance, iodine-catalyzed cyclization of amidines with aryl acetaldehydes can produce 1,2,5-triaryl-1H-imidazoles. masterorganicchemistry.com Copper-catalyzed reactions are also employed to construct fused imidazole systems from amidine precursors. acs.org

Table 2: Heterocyclic Synthesis from Amidine Precursors

| Target Heterocycle | Reactant Partner | Reaction Type | Description |

| Pyrimidine | α,β-Unsaturated Ketone | [3+3] Annulation | A tandem reaction forms a dihydropyrimidine, followed by oxidation. acs.orgwikipedia.org |

| Pyrimidine | 1,3-Diketone | Condensation | Direct condensation forms the six-membered aromatic pyrimidine ring. nih.gov |

| Imidazole | Aryl Acetaldehyde | [3+2] Cycloaddition | An iodine-catalyzed reaction leads to multisubstituted imidazoles. masterorganicchemistry.com |

| Fused Imidazoles | o-Haloaniline derivatives | Intramolecular Cyclization | Copper(I)-catalyzed ring closure forms fused imidazole systems. acs.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyphenyl Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents: the methoxy (B1213986) group (-OCH₃) and the ethanimidamide side chain (-CH₂CH(C=NH)NH₂).

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com The ethanimidamide side chain is likely to be weakly deactivating due to the inductive effect of the nitrogen atoms. The powerful directing effect of the methoxy group will dominate, meaning that electrophiles will preferentially add to the positions ortho and para to it (C4 and C6). The C4 position is sterically more accessible than the C6 position, which is flanked by two substituents. Therefore, the major product of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions is expected to be the one with substitution at the C4 position. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable for electron-rich aromatic rings like the one in this compound. masterorganicchemistry.com SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate. libretexts.org Since the methoxyphenyl ring is activated by an electron-donating group and lacks a suitable leaving group, it is not expected to undergo SNAr reactions under typical conditions.

Transformations Involving the Ethane (B1197151) Linker

The two-carbon ethane linker connecting the aromatic ring and the imidamide group also has sites for potential reactivity, primarily at the benzylic position (the carbon atom attached directly to the benzene ring).

Benzylic Oxidation: The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org Consequently, the alkyl side chain can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄) under heating. openstax.org This reaction would cleave the ethane linker and convert the entire side chain into a carboxylic acid group, yielding 2-methoxybenzoic acid. For the oxidation to proceed, at least one benzylic hydrogen must be present. openstax.org

Benzylic Halogenation: Radical substitution can occur at the benzylic position. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic carbon. openstax.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. libretexts.org

Derivatization Strategies for Spectroscopic and Mechanistic Probes

To study reaction mechanisms or to enable detection by spectroscopic methods, this compound can be chemically modified to introduce specific labels or probes.

Isotopic Labeling: Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be incorporated into the molecule to track its transformation in metabolic studies or to elucidate reaction mechanisms. A deconstruction-reconstruction strategy has been developed for pyrimidines, which involves cleaving the ring to a vinamidinium salt and then rebuilding it with an isotopically labeled amidine. acs.orgacs.org This approach allows for the introduction of ¹⁵N or ¹³C atoms into the core N-C-N fragment derived from the imidamide group. acs.org

Fluorescent Labeling: For analysis by fluorescence spectroscopy or microscopy, a fluorescent tag can be attached to the molecule. The primary amine of the imidamide group is a suitable site for derivatization with fluorogenic reagents. nih.gov Reagents like 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) chloride react with primary amines to form highly fluorescent sulfonamide derivatives. nih.govmdpi.com Similarly, environment-sensitive fluorescent moieties have been attached to the 2-methoxyphenylpiperazine scaffold, a structure related to the target compound, to create probes for biological receptors. ebi.ac.uk This suggests that the methoxyphenyl portion could also be a site for attaching larger fluorescent groups.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyphenyl Ethanimidamide

Quantum Chemical Calculations for Molecular Structure and Conformation

Computational chemistry provides powerful tools to predict the three-dimensional structure and electronic nature of molecules like 2-(2-Methoxyphenyl)ethanimidamide. These methods are fundamental for understanding its intrinsic properties before undertaking laboratory synthesis and analysis.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Properties

Geometry optimization is a primary step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. mdpi.com For this, Density Functional Theory (DFT) and ab initio methods are the gold standards. mdpi.comarxiv.org While specific DFT studies on this compound are not prominent in the literature, the application of these methods is well-documented for similar molecules containing the methoxyphenyl moiety.

For instance, in studies of related compounds like 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, the B3LYP functional combined with a 6-311++G(d,p) basis set is commonly used to compute geometrical parameters, electronic properties, and various molecular descriptors. openaccesspub.org Such calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. openaccesspub.org Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. openaccesspub.orgelsevierpure.com

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Method | Description | Typical Application |

|---|---|---|

| DFT/B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, electronic properties, vibrational frequencies. openaccesspub.org |

| Ab Initio/HF | The Hartree-Fock method, a foundational ab initio approach that solves the Schrödinger equation without empirical data. mdpi.com | Serves as a starting point for more complex calculations. mdpi.com |

| 6-311++G(d,p) | A Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) for heavier atoms and hydrogens, respectively. | Provides a good balance of accuracy and computational cost for molecules with heteroatoms. openaccesspub.orgelsevierpure.com |

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a powerful complement to experimental spectroscopy, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands in a molecule's spectrum. These predictions are crucial for assigning experimental peaks to specific molecular motions (e.g., stretching, bending).

Mechanistic Investigations of Chemical Reactions

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

Understanding how a molecule like this compound is synthesized or how it participates in subsequent reactions involves charting the potential energy surface. Computational methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. wayne.edu The energy of the transition state determines the activation energy of a reaction, which governs its rate.

For example, a study on the synthesis of 3-(4-methoxyphenylazo)acrylic acid utilized charge distribution computations to analyze the reaction mechanism. nih.gov This analysis helped to explain why the reaction proceeded in a particular manner based on the electronegativity of the atoms involved. nih.gov For a reaction involving this compound, similar calculations could be employed to compare different potential pathways, identify the most energetically favorable route, and rationalize the formation of the final product.

Analysis of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple isomers. Regioselectivity describes the preference for one direction of bond-making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational analysis can explain and predict these outcomes.

Studies on the stereoselective isomerization of related dioxolane systems, for instance, demonstrate how computational chemistry can predict product conformations. researchgate.net By calculating the energies of different possible stereoisomeric products and the transition states leading to them, researchers can determine which product is likely to form preferentially. In the case of this compound, if it were to participate in a reaction creating a new chiral center, DFT calculations could predict the diastereomeric or enantiomeric excess by comparing the energies of the respective stereochemical pathways. This is exemplified in the characterization of tetrahydroquinoline regioisomers, where spectroscopic and X-ray diffraction data confirmed the stereochemistry predicted by the reaction mechanism. scielo.org.co

Molecular Docking and Simulations for Biological Interactions

Given that many small molecules exert their effects by interacting with biological macromolecules, molecular docking and simulation are essential tools for drug discovery and chemical biology. These techniques predict how a ligand, such as this compound, might bind to the active site of a target protein.

Molecular docking involves placing a ligand into a protein's binding site in various orientations and conformations to find the most favorable binding mode, typically estimated by a scoring function. semanticscholar.org This provides insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

While no specific docking studies for this compound are published, research on analogous compounds highlights the utility of this approach. For example, derivatives of N-(2-methoxyphenyl)benzamide were evaluated as potential HIV-1 Vif antagonists through molecular docking, which helped to rationalize their biological activity. nih.gov Similarly, a Schiff base containing a methoxyphenyl group was docked into a target protein (PDB: 1GTV) to assess its binding affinity and compare it with experimental results. elsevierpure.comresearchgate.net These examples show how docking could be used to screen this compound against various protein targets to hypothesize potential biological functions.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine |

| 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol |

| 3-(4-methoxyphenylazo)acrylic acid |

| N-(2-methoxyphenyl)benzamide |

Ligand-Target Binding Prediction and Affinity Modeling

The prediction of how a ligand such as this compound might bind to a biological target and the strength of that binding are central goals of computational drug discovery. This process typically involves molecular docking simulations and the application of scoring functions or more advanced machine learning models.

Molecular Docking and Scoring: Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of conformations of the ligand within the binding site of the protein and scoring each pose based on a function that estimates the binding affinity. These scoring functions are designed to approximate the free energy of binding, with lower scores typically indicating more favorable binding. For a novel compound like this compound, researchers would first identify potential biological targets through literature analysis or similarity to known active compounds. The compound would then be docked into the crystal structures of these targets to predict binding modes and rank their potential efficacy.

Advanced Affinity Modeling: While standard docking is effective for virtual screening, more accurate predictions of binding affinity often require more computationally intensive methods. Machine learning and deep learning models have shown increasing promise in this area. nih.gov These models are trained on large datasets of known ligand-target complexes and their experimentally determined binding affinities (such as Kᵢ, Kd, or IC₅₀ values). nih.gov For instance, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, compounds with structural similarities to this compound, was used to quantitatively explain differences in their binding affinity for the 5-HT2 receptor. nih.gov Such computational analyses can propose a probable active conformation, which is crucial for understanding and predicting binding. nih.gov

Should experimental data for this compound become available, similar models could be developed or existing ones fine-tuned to predict its binding affinity against various targets with higher accuracy.

Elucidation of Intermolecular Interactions and Binding Site Analysis

Understanding the specific non-covalent interactions between a ligand and its target is crucial for rational drug design. Computational methods allow for a detailed analysis of these interactions, guiding the optimization of the ligand's structure to enhance binding.

Analysis of Interaction Types: After a binding pose is predicted via molecular docking, the resulting complex is analyzed to identify key intermolecular interactions. These include:

Hydrogen Bonds: The ethanimidamide group of the title compound contains hydrogen bond donors and acceptors, making it capable of forming strong, directional interactions with polar residues in a binding pocket.

Hydrophobic Interactions: The methoxyphenyl group provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, valine, and phenylalanine.

π-Interactions: The phenyl ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with charged residues (e.g., lysine, arginine).

Hirshfeld Surface Analysis: In the solid state, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netnih.govmdpi.com This method maps various properties onto the molecule's surface, providing a detailed fingerprint of all close intermolecular contacts. nih.gov For example, studies on other crystalline compounds have used this technique to show that H···H interactions can account for a significant portion of all contacts, and to detail the specific contributions of hydrogen bonds and other polar interactions to the crystal packing. nih.govmdpi.com While a crystal structure for this compound is not publicly available, this method would be invaluable for analyzing its solid-state interactions if one were determined.

Quantum Theory of Atoms in Molecules (QTAIM): For a highly detailed and quantitative understanding of interactions, QTAIM analysis can be performed. nih.gov This method analyzes the electron density distribution to characterize the nature of chemical bonds and intermolecular contacts, allowing for the quantification of the strength of hydrogen bonds and other weak interactions that stabilize a ligand in a protein's active site. nih.gov

In Silico Predictions for Structure-Activity Relationships (SAR) and Drug-Likeness

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of a molecule, collectively known as its drug-likeness. These predictions help to identify potential liabilities early in the drug discovery process. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity, a process greatly aided by computational analysis. nih.govscispace.com

Drug-Likeness Profile: A molecule's drug-likeness is often assessed by calculating various physicochemical properties and comparing them to established guidelines, such as Lipinski's Rule of Five. These rules outline empirical properties common among orally active drugs. The predicted properties for this compound, based on its chemical structure, are summarized in the table below. These values were calculated using cheminformatics software and suggest that the compound has a favorable profile for oral bioavailability.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound (Data calculated using computational models; no experimental data is available.)

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 164.20 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 1.25 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 48.40 cm³ | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 51.36 Ų | ≤ 140 Ų | Yes |

Structure-Activity Relationship (SAR) Insights: Computational SAR studies would explore how modifications to the this compound scaffold affect its predicted binding affinity and drug-like properties. For example, in silico modeling could assess:

The effect of moving the methoxy (B1213986) group to the meta- or para- positions on the phenyl ring.

The impact of replacing the methoxy group with other substituents (e.g., halogens, alkyl groups) to probe electronic and steric effects.

The bioisosteric replacement of the ethanimidamide group to modulate its hydrogen bonding capacity and basicity.

Studies on related structures have shown that the position and nature of substituents on a phenyl ring can significantly influence biological activity. nih.govnih.gov By systematically modeling these changes, computational chemistry provides a rational basis for designing more potent and selective analogs.

Biological Activity and Mechanistic Insights of 2 2 Methoxyphenyl Ethanimidamide and Analogues

Enzyme Inhibition Mechanisms

The capacity of 2-(2-Methoxyphenyl)ethanimidamide and related compounds to modulate the activity of specific enzymes is a key area of investigation. This section details the mechanisms of inhibition for several critical enzymatic targets.

Nitric Oxide Synthase (NOS) Isoform Inhibition and Selectivity Profiles

Nitric oxide (NO) is a crucial signaling molecule produced by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) nih.govnih.gov. The overproduction of NO by nNOS has been implicated in the pathology of several neurodegenerative diseases, making the selective inhibition of this isoform a significant therapeutic goal nih.govnih.gov.

While direct inhibitory data for this compound on NOS isoforms is not extensively documented, studies on analogous compounds containing methoxyphenyl moieties provide insight. For instance, N¹-acetyl-5-methoxykynuramine (AMK), a brain metabolite of melatonin, has been shown to inhibit nNOS activity in a dose-dependent manner researchgate.net. Research indicated that AMK is a more potent inhibitor of nNOS than melatonin itself, with an IC₅₀ value of 70 µM compared to over 1 mM for melatonin researchgate.net. The mechanism of inhibition by AMK is non-competitive, involving binding to the Ca²⁺-calmodulin complex researchgate.net.

Achieving selectivity among the NOS isoforms is a primary challenge in developing inhibitors nih.govnih.gov. High selectivity for nNOS over eNOS is particularly critical, as eNOS inhibition can lead to undesirable cardiovascular side effects. The development of selective inhibitors often focuses on exploiting structural differences in the active sites of the isoforms nih.govescholarship.org. For example, the 2-aminopyridine scaffold has been identified as a crucial element for anchoring inhibitors to Glutamate-597 (Glu-597) in the active site of human nNOS, an interaction essential for high potency and selectivity escholarship.org.

Beta-Secretase 1 (BACE1) Inhibition Mechanisms and Active Site Interactions

Beta-Secretase 1 (BACE1), an aspartic protease, is a primary therapeutic target for Alzheimer's disease as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides researchgate.netnih.govnih.gov. The inhibition of BACE1 is a key strategy to block the formation of these neurotoxic peptides mdpi.comnih.gov.

The active site of BACE1 is characterized by a catalytic dyad of two aspartic acid residues, Asp32 and Asp228, which are the primary interaction sites for inhibitors nih.govnih.gov. The catalytic domain also features a flexible "flap" region covering the active site, which includes key residues like Tyr71 and Gln73 mdpi.com. Molecular docking studies of various inhibitors, including melatonin derivatives which contain methoxy (B1213986) groups, have elucidated potential binding modes. These studies predict that inhibitors can form hydrogen bonds with the catalytic Asp32 residue and residues within the flap region mdpi.com. Furthermore, π-π stacking interactions between the inhibitor's aromatic rings and residues such as Tyr71 can enhance the binding of the ligand to the enzyme mdpi.com.

The table below lists key amino acid residues in the BACE1 active site that are critical for inhibitor binding.

| Residue | Location/Function |

| Asp32 | Catalytic Dyad |

| Asp228 | Catalytic Dyad |

| Tyr71 | Flap Region |

| Gln73 | Flap Region |

| Thr232 | Active Site |

The development of potent BACE1 inhibitors often involves creating molecules that can effectively interact with these key residues to block substrate access to the catalytic dyad nih.govnih.gov.

Other Enzymatic Target Interactions and Modulations

Analogues of this compound have demonstrated inhibitory activity against other significant enzymes, notably Myeloperoxidase (MPO). MPO is a heme peroxidase involved in inflammatory processes and has been implicated in cardiovascular diseases nih.govacs.orghku.hk.

A key example is the compound PF-06282999, which incorporates a 5-chloro-2-methoxyphenyl group nih.govacs.orgnih.gov. This compound is a highly selective, mechanism-based inhibitor of MPO nih.govnih.gov. Its mechanism of action is covalent and irreversible, proceeding in a time-dependent manner that is contingent upon MPO catalysis nih.gov. This type of "suicide inhibition" involves the enzyme catalytically converting the inhibitor into a reactive species that then irreversibly binds to the enzyme, leading to its inactivation ulb.ac.be. PF-06282999 has shown robust inhibition of MPO activity in human whole blood and demonstrated high selectivity for MPO over other enzymes like thyroid peroxidase and cytochrome P450 isoforms nih.gov.

Receptor Binding Affinities and Mechanistic Characterization

The interaction of this compound analogues with various neurotransmitter receptors is critical to their pharmacological profile. This section examines their binding affinities and the mechanisms governing these interactions.

Serotonin (5-HT2A) Receptor Agonism and Binding Mechanisms

Analogues featuring an N-2-methoxybenzyl substitution on a phenethylamine scaffold (known as NBOMe compounds) are potent agonists at the serotonin 5-HT₂A receptor nih.govpsilosybiini.info. This receptor interaction is a primary mediator of hallucinogenic effects psilosybiini.info. The addition of the N-2-methoxybenzyl group to 2,5-dimethoxy-phenethylamine (2C) compounds significantly increases their binding affinity and functional potency at the 5-HT₂A receptor nih.govpsilosybiini.infonih.gov.

These NBOMe drugs are very potent 5-HT₂A receptor agonists, with EC₅₀ values in the low nanomolar range (0.04–0.5 µM) nih.gov. Molecular docking studies suggest that the N-benzyl portion of these molecules is stabilized within the receptor's binding pocket through hydrophobic interactions with key amino acid residues, including W336 and F339, as well as pi-stacking interactions with F340 nih.govacs.org.

The table below summarizes the 5-HT₂A receptor binding affinities (Ki) and functional potencies (EC₅₀) for several N-2-methoxybenzyl analogues.

| Compound | Ki (nM) at 5-HT₂A | EC₅₀ (nM) at 5-HT₂A |

| 25B-NBOMe | 1.0 ± 0.2 | 0.04 ± 0.01 |

| 25C-NBOMe | 0.6 ± 0.1 | 0.08 ± 0.01 |

| 25I-NBOMe | 0.4 ± 0.1 | 0.13 ± 0.02 |

| 25H-NBOMe | 11 ± 2 | 0.5 ± 0.1 |

Exploration of Other Receptor Modulations

Beyond the 5-HT₂A receptor, analogues containing the methoxyphenyl moiety exhibit a broad range of affinities for other receptors. The N-2-methoxybenzyl substitution on 2C drugs not only enhances 5-HT₂A affinity but also increases binding at 5-HT₂C, adrenergic α₁, and histaminergic H₁ receptors nih.gov. Conversely, this substitution tends to reduce binding affinity for 5-HT₁A receptors and the trace amine-associated receptor 1 (TAAR1) nih.gov.

Specifically, NBOMe compounds show a notable affinity for adrenergic α₁ receptors, with Ki values ranging from 0.3 to 0.9 µM nih.gov. Other studies on 1-(2-methoxyphenyl)piperazine derivatives have confirmed high affinity for α₁-adrenoceptors, with some analogues displaying Ki values in the low nanomolar range and high selectivity over α₂-adrenoceptors researchgate.netingentaconnect.com. This interaction with adrenergic receptors may contribute to stimulant-like properties nih.gov. In contrast, these compounds generally show low affinity for dopaminergic D₁₋₃ receptors (most Ki >1 µM) nih.gov.

The table below details the binding affinities (Ki) of N-2-methoxybenzyl phenethylamine analogues at various monoamine receptors.

| Receptor | Ki (nM) Range for NBOMe Analogues |

| 5-HT₂A | 0.4 - 11 |

| 5-HT₂C | 2 - 118 |

| 5-HT₁A | 1800 - 7100 frontiersin.org |

| Adrenergic α₁ | 300 - 900 |

| TAAR1 | 60 - 2200 |

| Dopamine D₂ | >1000 |

Cellular Pathway Modulation and Biological Effects

While direct studies on this compound are limited, research on related methoxyphenyl-containing compounds and amidine derivatives suggests a potential role in modulating cellular pathways, including the induction of apoptosis and oxidative stress.

The methoxy group, a common substituent in bioactive molecules, has been shown to influence the antioxidant activity of phenolic compounds. The number and position of methoxyl groups on a benzene (B151609) ring can enhance the antioxidant properties of phenolic acids nih.govresearchgate.netnih.gov. This is attributed to their electron-donating ability, which can affect the O-H bond dissociation enthalpy of phenolic hydroxyl groups, a key factor in radical scavenging nih.gov. For instance, studies on 2-methoxyphenol derivatives have demonstrated their potential as therapeutic antioxidants in conditions where oxidative stress is a contributing factor researchgate.net. Excessive production of reactive oxygen species (ROS) can damage cellular components and trigger apoptosis, suggesting that compounds capable of modulating ROS levels could be developed as therapeutic agents nih.govmdpi.com.

Furthermore, various methoxyphenyl derivatives have been investigated for their apoptosis-inducing capabilities in cancer cells. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer acs.org. Similarly, certain pyrimidine (B1678525) derivatives with methoxyphenyl scaffolds have been shown to induce apoptosis through the mitochondrial pathway researchgate.net. In the context of 2-methoxyestradiol (a compound with a methoxy group), it has been shown to induce apoptosis in human neuroblastoma cells through the generation of ROS and mitochondrial injury nih.gov. These findings suggest that the 2-methoxyphenyl moiety in this compound could potentially contribute to the induction of apoptosis and the modulation of oxidative stress pathways.

The amidine group is also a key pharmacophore in many biologically active compounds. Amidine derivatives have been shown to induce apoptosis in tumor cells. For instance, certain sulfonylamidine derivatives of camptothecin have been found to induce apoptosis by activating caspases nih.gov. Novel thienylpicolinamidine derivatives have also demonstrated antiproliferative activity, with the 4-methoxyphenyl derivative being particularly potent nih.gov. The mechanism of action for these compounds often involves targeting key cellular processes and signaling pathways that lead to programmed cell death.

Aromatic amidines have demonstrated significant activity against various pathogens, including protozoan parasites. Studies on these compounds have revealed their ability to induce profound ultrastructural changes in these organisms, providing insights into their mechanism of action.

In pathogen models such as Trypanosoma cruzi, the causative agent of Chagas disease, aromatic diamidines have been shown to cause severe mitochondrial damage, including organelle swelling and disorganization of mitochondrial cristae cambridge.org. The kinetoplast, the mitochondrial DNA of trypanosomes, is a primary target for these compounds, with significant alterations observed upon treatment cambridge.orgnih.gov. The accumulation of these compounds is often higher in the kinetoplast than in the nucleus cambridge.org.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The methoxy group is a prevalent substituent in many natural products and synthetic drugs, where it significantly influences their pharmacodynamic properties nih.gov. Its presence can affect ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.

Structure-activity relationship (SAR) studies on various classes of compounds have highlighted the importance of the methoxy group's position and number on biological activity. For example, in a series of phenolic acids, an increased number of methoxyl groups was correlated with higher antioxidant activity nih.govresearchgate.net. The position of the methoxy group on the aromatic ring can also be critical. In some anticancer agents, the presence of a methoxy group at a specific position on the phenyl ring is crucial for their apoptosis-inducing activity researchgate.net.

The amidine functional group is a key structural feature in a wide range of biologically active molecules, and its derivatization can have a profound impact on their activity. Amidines are highly basic molecules that are typically protonated at physiological pH, resulting in cationic species cambridge.org. This positive charge can be crucial for their interaction with biological targets, such as the minor groove of DNA, particularly in pathogenic organisms nih.gov.

SAR studies on aromatic diamidines have shown that modifications to the amidine group or the linking scaffold can significantly alter their biological profile. For instance, the conversion of amidines to their amidoxime prodrugs has been a strategy to improve bioavailability and oral absorption nih.gov. However, in some cases, this derivatization can lead to reduced antiproliferative activity compared to the parent amidine nih.gov.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations that a molecule can adopt and how these relate to its biological activity. For flexible molecules, understanding the preferred conformation in solution and at the receptor site is key to elucidating the mechanism of action.

Computational and experimental methods, such as NMR spectroscopy and X-ray crystallography, are used to study the conformational preferences of molecules. For example, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines was performed to understand their binding affinity for the 5-HT2 receptor nih.gov. This study proposed a probable active conformation based on superimposition with a rigid molecule.

The interactions with a receptor can stabilize a conformation that may not be the most stable one in solution nih.gov. This "induced fit" model highlights the dynamic nature of ligand-receptor interactions. For analogues of bioactive peptides, conformational analysis has been used to understand how structural modifications affect the adoption of bioactive conformations and, consequently, their pharmacological properties unifi.it. Therefore, the conformational flexibility of this compound and its analogues would be a critical factor in their ability to engage with specific biological targets.

Data Tables

Table 1: Biological Activities of Representative Methoxyphenyl and Amidine Derivatives

| Compound Class | Representative Compound/Derivative | Observed Biological Activity | Reference |

| Methoxyphenyl Derivatives | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Potent apoptosis inducer in cancer cells | acs.org |

| 2-Methoxyestradiol | Induces apoptosis and oxidative stress in neuroblastoma cells | nih.gov | |

| 4-methoxyphenyl thienylpicolinamidine | Potent antiproliferative activity against cancer cell lines | nih.gov | |

| Amidine Derivatives | Aromatic Diamidines | Induce mitochondrial damage and microtubule disorganization in Trypanosoma cruzi | cambridge.orgnih.gov |

| Sulfonylamidine derivatives of camptothecin | Induce apoptosis in tumor cells | nih.gov | |

| Coumarine amidine | Potent growth-inhibitory effect on various cancer cell lines | nih.gov |

Table 2: Summary of Structure-Activity Relationship Insights

| Structural Feature | Influence on Biological Activity | Examples | References |

| Methoxy Group | Position and number affect antioxidant and antiproliferative activity. Electron-donating properties can enhance activity. | Increased methoxy groups in phenolic acids enhance antioxidant activity. Specific positioning crucial for apoptosis induction in some anticancer agents. | nih.govresearchgate.netresearchgate.net |

| Amidine Group | Cationic nature at physiological pH is important for DNA binding in pathogens. Derivatization (e.g., to amidoximes) can alter bioavailability and activity. N-substitution influences pKa and steric properties. | Aromatic diamidines target the kinetoplast in trypanosomes. Amidoxime prodrugs can improve oral absorption. | cambridge.orgnih.govnih.gov |

| Molecular Conformation | The 3D structure is critical for target engagement. Bioactive conformation may differ from the most stable solution conformation. | Conformational analysis of methoxyphenyl derivatives helped understand receptor binding. | nih.govnih.gov |

Applications in Organic Synthesis and Chemical Biology Research

As a Synthetic Intermediate for Heterocyclic Scaffolds

The core reactivity of 2-(2-Methoxyphenyl)ethanimidamide lies in its amidine functional group. Amidines are valuable precursors in heterocyclic chemistry, providing a key nitrogen-carbon-nitrogen (N-C-N) fragment for ring-forming (cyclization) reactions. The 2-methoxyphenyl group is carried through these syntheses, becoming a significant substituent on the final heterocyclic product.

Amidines are fundamental building blocks for the synthesis of pyrimidine (B1678525) rings. A general and effective strategy involves the condensation of an amidine with a 1,3-dielectrophilic compound, such as a β-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or their synthetic equivalents. organic-chemistry.org In this context, this compound can react with a suitable three-carbon partner to yield a 2-substituted pyrimidine. The reaction proceeds through the formation of new carbon-nitrogen bonds, ultimately leading to the stable six-membered pyrimidine ring, which is a core structure in many biologically active molecules. mdpi.com The use of amidinium salts in these reactions is a common method to produce 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

The synthesis of imidazole (B134444) derivatives can be achieved through the reaction of an amidine with an α-haloketone or an α-dicarbonyl compound. researchgate.net When this compound is used, it provides one nitrogen and the attached carbon atom (C2) of the resulting imidazole ring. The 2-(2-methoxyphenyl)methyl group becomes a substituent at the 2-position of the final imidazole product. This method is a straightforward approach to creating 2,4- or 2,4,5-substituted imidazoles, which are prevalent in many pharmacologically active compounds. sciepub.compsu.edu

For benzimidazole (B57391) synthesis, the most traditional route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. nih.govnih.govresearchgate.netyoutube.com While less direct, pathways involving amidine-like precursors can also be envisioned to construct the benzimidazole scaffold, a privileged structure in medicinal chemistry.

The utility of this compound extends to the assembly of fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These scaffolds are often synthesized using multicomponent reactions, like the Groebke-Blackburn-Bienaymé reaction, which combines an amidine, an aldehyde, and an isocyanide. nih.gov In such a reaction, an amino-heterocycle (like 2-aminopyrimidine (B69317) or 2-aminopyridine) acts as the amidine component to build the fused imidazole ring. While not the direct amidine source in this specific reaction, intermediates derived from this compound can be designed to participate in cyclization reactions that lead to complex polycyclic structures, including purine (B94841) analogs.

Role in Ligand Design and Catalyst Development

The nitrogen atoms of the amidine group are key to the compound's applications in coordination chemistry and catalysis.

The two nitrogen atoms in the amidine functional group of this compound can act as a bidentate ligand, capable of coordinating to a metal center. This chelation can form a stable five-membered ring with the metal ion, a common feature in organometallic chemistry. Such metal complexes have significant potential in catalysis. For example, dinuclear palladium(II) complexes have been shown to catalyze the hydrolysis of peptides, where two metal centers work in synergy to activate the substrate. nih.gov Ligands derived from amidines can be used to create specific coordination environments around a metal, influencing the catalyst's activity, selectivity, and stability in various organic transformations. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed for potential reuse. sigmaaldrich.com While this compound itself is an achiral molecule, it can serve as a precursor for the synthesis of chiral ligands. By introducing a chiral element into the molecule—for instance, by reacting it with a chiral building block or resolving a derivative—a chiral amidine ligand can be prepared. These chiral ligands can then be complexed with metals to create catalysts for asymmetric synthesis, a critical technology for producing enantiomerically pure pharmaceuticals and other fine chemicals. nih.govresearchgate.net The effectiveness of sulfur-based chiral auxiliaries, such as thiazolidinethiones, in aldol (B89426) reactions and Michael additions highlights the broad utility of tailored auxiliaries in complex synthesis. scielo.org.mx

Development of Chemical Probes for Biological Systems

There is currently no publicly available scientific literature detailing the use of this compound in the development of chemical probes for biological systems.

Applications in Agrochemical Precursor Synthesis

There is currently no publicly available scientific literature detailing the application of this compound as a precursor in agrochemical synthesis.

Advanced Analytical Characterization Techniques for Research on 2 2 Methoxyphenyl Ethanimidamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(2-Methoxyphenyl)ethanimidamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide a wealth of information. The aromatic protons on the methoxyphenyl group typically appear as a complex multiplet in the downfield region. The protons of the ethylamine (B1201723) chain and the methoxy (B1213986) group will also exhibit characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The analysis of ¹³C NMR spectra, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to distinguish between methyl, methylene, methine, and quaternary carbons. For instance, in a related compound, N,N'-di(2-methoxyphenyl)formamidine, the ¹³C and ¹H NMR spectra were calculated and compared with experimental data to confirm the structure. nih.gov

A comprehensive analysis of 1D and 2D NMR data, including COSY, HMQC, and HMBC experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the 2-methoxyphenyl group to the ethanimidamide moiety. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.3 | 110 - 130 |

| C=N | - | ~160 |

| CH₂ | ~3.6 | ~40 |

| OCH₃ | ~3.8 | ~55 |

| NH/NH₂ | Broad, variable | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the N-H bonds in the imidamide group will give rise to stretching vibrations in the region of 3100-3500 cm⁻¹. The C=N double bond of the imidamide will have a characteristic stretching frequency around 1640-1690 cm⁻¹. The C-O stretching of the methoxy group is expected to appear as a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. For a similar compound, 2-methoxyphenylacetone, characteristic IR peaks confirm the presence of these functional groups. chemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |